6-Methylbenzo[d]isothiazole
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Overview
Description
6-Methylbenzo[d]isothiazole is a heterocyclic compound that features a benzene ring fused to an isothiazole ring The isothiazole ring consists of a five-membered ring containing one sulfur and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylbenzo[d]isothiazole typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-aminothiophenol derivatives with suitable electrophiles. For instance, the reaction of 2-aminothiophenol with methyl iodide under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Methylbenzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Methylbenzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 6-Methylbenzo[d]isothiazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazole: Lacks the methyl group at the 6-position.
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring but lacks the fused benzene ring.
Isothiazole: Similar to thiazole but with the sulfur and nitrogen atoms in different positions
Uniqueness
6-Methylbenzo[d]isothiazole is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H7NS |
---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
6-methyl-1,2-benzothiazole |
InChI |
InChI=1S/C8H7NS/c1-6-2-3-7-5-9-10-8(7)4-6/h2-5H,1H3 |
InChI Key |
MOELJFGJWYPYPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NS2 |
Origin of Product |
United States |
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